2-(Trifluoroprop-1-YN-1-YL)aniline
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Overview
Description
2-(Trifluoroprop-1-YN-1-YL)aniline is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroprop-1-YN-1-YL)aniline typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroprop-1-YN-1-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted aniline derivatives .
Scientific Research Applications
2-(Trifluoroprop-1-YN-1-YL)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Trifluoroprop-1-YN-1-YL)aniline involves its interaction with molecular targets through its trifluoropropynyl and aniline groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,3-Trifluoroprop-1-en-1-yl)aniline: This compound has a similar structure but with a double bond instead of a triple bond.
2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.
Uniqueness
2-(Trifluoroprop-1-YN-1-YL)aniline is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H6F3N |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(3,3,3-trifluoroprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,13H2 |
InChI Key |
UOOMGGABPDFWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)N |
Origin of Product |
United States |
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